molecular formula C10H7NO B113021 Isoquinoline-8-carbaldehyde CAS No. 787615-01-4

Isoquinoline-8-carbaldehyde

Cat. No. B113021
M. Wt: 157.17 g/mol
InChI Key: KPYBESJNSLIHRF-UHFFFAOYSA-N
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Description

Isoquinoline-8-carbaldehyde, also known as Isoquinoline-8-carboxaldehyde, is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 . It is a solid substance .


Synthesis Analysis

The synthesis of Isoquinoline-8-carbaldehyde and its analogues has been a subject of extensive research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of Isoquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Isoquinoline-8-carbaldehyde, like other quinoline derivatives, can undergo various chemical reactions . These reactions can be used to construct and functionalize this compound .


Physical And Chemical Properties Analysis

Isoquinoline-8-carbaldehyde is a solid substance . It has a molecular weight of 157.17 .

Scientific Research Applications

Synthesis and Reactions

"Isoquinoline-8-carbaldehyde" and its analogs, such as 2-chloroquinoline-3-carbaldehyde, are primarily studied for their role in the synthesis of complex organic compounds. They are key intermediates in the synthesis of quinoline ring systems and are utilized in reactions to construct fused or binary quinoline-cored heterocyclic systems. These compounds have been applied in the synthesis of biologically important compounds due to their versatile reactivity and ability to form complex structures (Hamama et al., 2018).

Catalysis and Reaction Optimization

Isoquinoline derivatives have been used in studies involving palladium-catalyzed reactions. For instance, 3-Bromopyridine-4-carbaldehyde, a related compound, has been tethered with alkenes via Heck coupling followed by aldol reactions, demonstrating the utility of isoquinoline derivatives in catalysis and reaction optimization (Cho & Patel, 2006).

Coordination Chemistry

Studies have shown that isoquinoline derivatives can act as effective ligands for the coordination of rare-earth metal ions. For example, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde has been synthesized and used as a tetradentate ligand for rare-earth(III) ions (Albrecht et al., 2005).

Fluorescent Sensing

Isoquinoline derivatives have been investigated for their potential in fluorescent sensing. A novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base exhibited high selectivity for Al3+ ions in a weak acid aqueous medium, highlighting the potential of these compounds in selective ion detection (Jiang et al., 2011).

Photophysical Properties

Research on 7-hydroxyquinoline-8-carbaldehydes (7-HQCs) has contributed to the understanding of prototropic equilibria in aqueous solutions. These compounds, having trifunctional proton-donating/accepting systems, offer insights into electronic absorption, fluorescence, and photophysical properties of both neutral and ionic forms (Vetokhina et al., 2013).

Safety And Hazards

Isoquinoline-8-carbaldehyde is classified as a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H312, H332, H315, H319, and H335 .

Future Directions

Quinoline and its derivatives, including Isoquinoline-8-carbaldehyde, have been the focus of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .

properties

IUPAC Name

isoquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBESJNSLIHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608392
Record name Isoquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-8-carbaldehyde

CAS RN

787615-01-4
Record name Isoquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-8-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Haym, THV Huynh, SW Hansen… - …, 2016 - Wiley Online Library
… Carried out as described for 5 a starting with isoquinoline-8-carbaldehyde. Purification by flash column chromatography (CH 2 Cl 2 /EtOAc 4:1) afforded the title compound as yellow …
ZZ Zhang, G Zhou, FR Huang, BF Shi - Synthesis, 2021 - thieme-connect.com
A cobalt-catalyzed oxidative [4+2] annulation of benzamides with dihydrofuran was developed for the expeditious synthesis of tetrahydrofuro[2,3-c]isoquinolinones. Commercially …
Number of citations: 3 www.thieme-connect.com

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